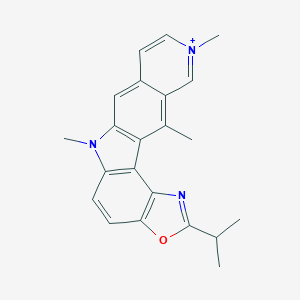
Isopropyl-opc
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isopropyloxazolopyridocarbazole is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur Isopropyloxazolopyridocarbazole is notable for its unique structure, which includes an oxazole ring fused with a pyridine and carbazole moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of isopropyloxazolopyridocarbazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of an oxazole intermediate, which is then fused with a pyridine ring through a series of cyclization reactions. Catalysts such as copper (I) or ruthenium (II) are often employed to facilitate these reactions . The reaction conditions usually involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of isopropyloxazolopyridocarbazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, metal-free synthetic routes are being explored to reduce costs and environmental impact .
化学反应分析
Types of Reactions
Isopropyloxazolopyridocarbazole undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. .
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an anhydrous solvent.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction may produce reduced forms of the compound with altered functional groups .
科学研究应用
Isopropyloxazolopyridocarbazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Research is ongoing into its use as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
作用机制
The mechanism of action of isopropyloxazolopyridocarbazole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
相似化合物的比较
Isopropyloxazolopyridocarbazole can be compared with other similar compounds, such as:
Oxazole derivatives: These compounds share the oxazole ring structure and have similar chemical properties.
Pyridine derivatives: These compounds share the pyridine ring and are used in various chemical and biological applications.
Carbazole derivatives: These compounds share the carbazole moiety and are known for their optoelectronic properties
Uniqueness
What sets isopropyloxazolopyridocarbazole apart is its unique combination of these three ring structures, which imparts distinct chemical and physical properties.
属性
CAS 编号 |
104393-91-1 |
|---|---|
分子式 |
C22H22N3O+ |
分子量 |
344.4 g/mol |
IUPAC 名称 |
11,17,20-trimethyl-5-propan-2-yl-6-oxa-4,11-diaza-17-azoniapentacyclo[10.8.0.02,10.03,7.014,19]icosa-1(12),2(10),3(7),4,8,13,15,17,19-nonaene |
InChI |
InChI=1S/C22H22N3O/c1-12(2)22-23-21-18(26-22)7-6-16-20(21)19-13(3)15-11-24(4)9-8-14(15)10-17(19)25(16)5/h6-12H,1-5H3/q+1 |
InChI 键 |
VCRAZSIGEHCCTE-UHFFFAOYSA-N |
SMILES |
CC1=C2C=[N+](C=CC2=CC3=C1C4=C(N3C)C=CC5=C4N=C(O5)C(C)C)C |
规范 SMILES |
CC1=C2C=[N+](C=CC2=CC3=C1C4=C(N3C)C=CC5=C4N=C(O5)C(C)C)C |
| 104393-91-1 | |
同义词 |
2-isopropyl-7,10,12-trimethyl-6H-(1,3)oxazolo(5,4c)pyrido(3,4-g)carbazole isopropyl-OPC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


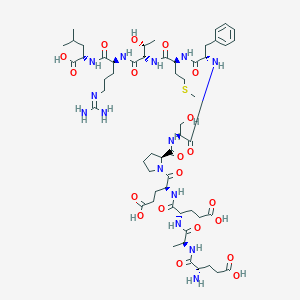

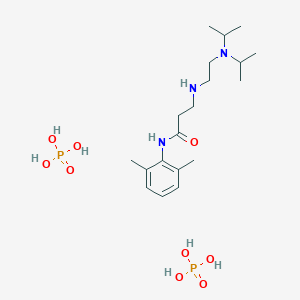
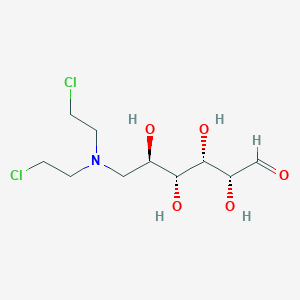
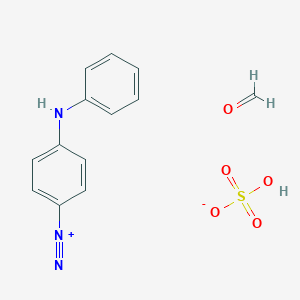
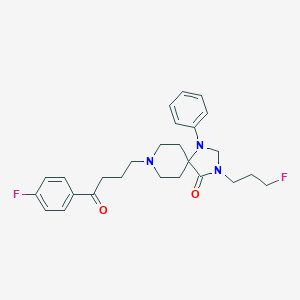
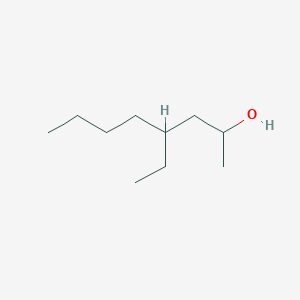
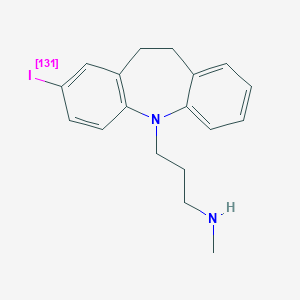
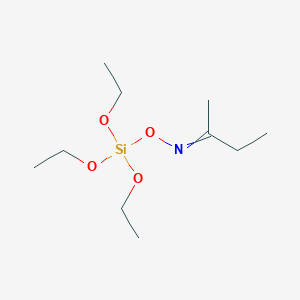
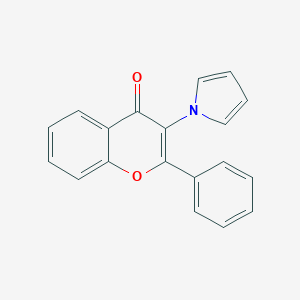
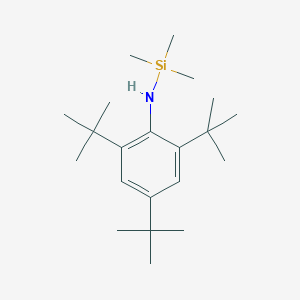
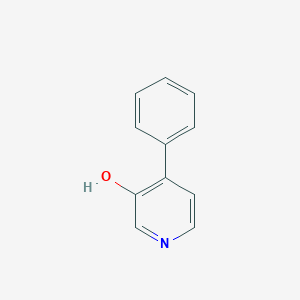
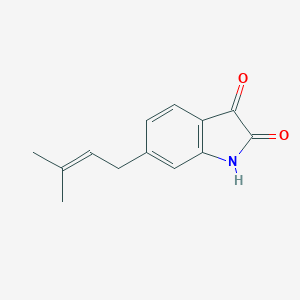
![5-Butyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B9689.png)
